1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol
CAS No.: 761440-58-8
Cat. No.: VC8135402
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 761440-58-8 |
|---|---|
| Molecular Formula | C11H14N2O4 |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C11H14N2O4/c1-17-11-6-8(2-3-10(11)13(15)16)12-5-4-9(14)7-12/h2-3,6,9,14H,4-5,7H2,1H3 |
| Standard InChI Key | IRPVQBHMMZEOMC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)N2CCC(C2)O)[N+](=O)[O-] |
| Canonical SMILES | COC1=C(C=CC(=C1)N2CCC(C2)O)[N+](=O)[O-] |
Introduction
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol is an organic compound characterized by a pyrrolidine ring substituted with a methoxy group and a nitro group on the phenyl ring. Its molecular formula is CHNO, and it has a molecular weight of 238.24 g/mol . This compound is of interest in various fields of research, including medicinal chemistry and materials science, due to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol typically involves constructing the pyrrolidine ring followed by the introduction of the methoxy and nitro groups. Although specific synthetic routes for this compound are not widely detailed in the literature, general methods for similar compounds involve multi-step reactions starting from simpler aromatic precursors.
Applications and Future Directions
Given its unique chemical properties and potential biological activities, 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol could serve as a versatile intermediate in synthetic chemistry and as a candidate for drug development. Ongoing research focuses on understanding its interactions with biological targets to evaluate its therapeutic applications and efficacy against various diseases.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol, including:
-
1-(3-Methoxyphenyl)pyrrolidin-3-ol: Lacks the nitro group, potentially altering biological activity.
-
1-(4-Nitrophenyl)pyrrolidin-3-ol: Lacks the methoxy group, affecting chemical reactivity and biological properties.
-
1-(3-Methoxyphenyl)aniline: Contains an aniline structure instead of a pyrrolidine ring, impacting reactivity.
-
1-(2-Nitrophenyl)pyrrolidin-3-ol: Nitro group at a different position, influencing biological interactions.
Similar Compounds Comparison Table
| Compound Name | Key Differences |
|---|---|
| 1-(3-Methoxyphenyl)pyrrolidin-3-ol | Lacks nitro group |
| 1-(4-Nitrophenyl)pyrrolidin-3-ol | Lacks methoxy group |
| 1-(3-Methoxyphenyl)aniline | Aniline structure instead of pyrrolidine |
| 1-(2-Nitrophenyl)pyrrolidin-3-ol | Nitro group at different position |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume